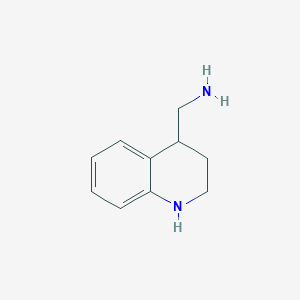

1,2,3,4-Tetrahydroquinolin-4-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKPYLHJAFBRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Tetrahydroquinoline Core in Chemical Biology

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a fundamental structural unit that imparts significant biological activity to a molecule. Its presence in a myriad of natural products and pharmacologically active compounds underscores its importance in chemical biology. This scaffold is associated with a diverse array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial activities.

One of the key reasons for the broad-spectrum activity of the tetrahydroquinoline core lies in its ability to interact with various biological targets. For instance, derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity. NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cellular processes such as growth and apoptosis. Dysregulation of NF-κB is associated with numerous diseases, including cancer and inflammatory disorders. The ability of the tetrahydroquinoline scaffold to modulate this pathway highlights its therapeutic potential.

Furthermore, the tetrahydroquinoline framework is found in compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. For example, certain derivatives have shown potential in alleviating oxidative stress and inflammation in experimental models of Parkinson's disease. nih.gov The structural rigidity and the presence of a basic nitrogen atom allow for specific interactions with receptors and enzymes within the central nervous system.

The versatility of the tetrahydroquinoline scaffold is also evident in its incorporation into drugs with a variety of other applications. For instance, oxamniquine, a 2-substituted tetrahydroquinoline, has been used as a schistosomicide, and nicainoprol (B1678734) is an antiarrhythmic drug. nih.gov The core structure can be readily modified at various positions, allowing for the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.

An Overview of the 1,2,3,4 Tetrahydroquinolin 4 Ylmethanamine Moiety in Medicinal Chemistry

Established Synthetic Routes to the 1,2,3,4-Tetrahydroquinoline Scaffold

A variety of synthetic strategies have been developed to construct the 1,2,3,4-tetrahydroquinoline ring system. These methods offer diverse entry points to this important heterocyclic motif, starting from readily available precursors.

Pictet–Spengler Condensation and its Variants

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure. organic-chemistry.org This reaction was first discovered in 1911 by Amé Pictet and Theodor Spengler. organic-chemistry.org While traditionally used for the synthesis of tetrahydroisoquinolines, modifications and analogous reactions can be applied to synthesize tetrahydroquinolines. The reaction typically proceeds under acidic conditions, which facilitates the cyclization of an intermediate iminium ion. The versatility of the Pictet-Spengler reaction allows for the introduction of substituents on both the aromatic ring and the newly formed heterocyclic ring, depending on the choice of starting materials.

Bischler–Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that is primarily used for the synthesis of dihydroisoquinolines, which can then be reduced to their tetrahydroisoquinoline counterparts. tandfonline.comorganic-chemistry.org The reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates in the presence of a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. tandfonline.comrsc.org The resulting 3,4-dihydroisoquinoline (B110456) can be readily reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084) using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.orgmdpi.com While the classic Bischler-Napieralski reaction leads to tetrahydroisoquinolines, analogous strategies starting from appropriate aniline (B41778) derivatives can provide access to the tetrahydroquinoline scaffold.

Domino Reaction Strategies

Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful tool in organic synthesis for the construction of complex molecules in a single operation. nih.gov These reactions involve a sequence of intramolecular transformations, where the product of the first reaction is the substrate for the next. Several domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.gov

One such approach involves a reduction-reductive amination sequence. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst. nih.gov This process is initiated by the reduction of the nitro group to an aniline, which then undergoes intramolecular condensation with the ketone or aldehyde to form a cyclic imine. Subsequent reduction of the imine in the same pot yields the desired 1,2,3,4-tetrahydroquinoline. nih.gov

Another domino strategy involves a reductive amination-nucleophilic aromatic substitution (SNAr) sequence. mdpi.com In this approach, an initial reductive amination of a side-chain carbonyl group generates an amine, which then participates in an intramolecular SNAr reaction to close the tetrahydroquinoline ring. mdpi.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, has been employed in the synthesis of substituted quinolines and their tetrahydro derivatives. wikipedia.org This method is particularly useful for introducing aryl or vinyl substituents onto the quinoline (B57606) scaffold. For the synthesis of tetrahydroquinolines, a bromo-substituted aniline or a related derivative can be coupled with a suitable boronic acid, followed by a subsequent cyclization step to form the heterocyclic ring. The high reactivity of the aryl-iodo bond towards oxidative addition with palladium has been utilized in successive substitution reactions of dihaloquinolines. organic-chemistry.org

Targeted Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine and its Analogs

The introduction of an aminomethyl group at the C4 position of the 1,2,3,4-tetrahydroquinoline scaffold requires specific synthetic strategies that allow for the formation of a carbon-nitrogen bond at this particular position.

Strategies for Introducing the Aminomethyl Moiety at Position 4

Several synthetic routes can be envisioned for the introduction of an aminomethyl group at the C4 position of the 1,2,3,4-tetrahydroquinoline ring. These methods often involve the preparation of a C4-functionalized intermediate, which is then converted to the desired amine.

One potential strategy involves the reduction of a 4-cyano-1,2,3,4-tetrahydroquinoline intermediate . The cyano group can be introduced at the C4 position through various methods, and its subsequent reduction, for example using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the primary amine. A concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via the Strecker reaction has been reported, which could be adapted for tetrahydroquinolines. rsc.orgnih.gov

Another viable approach is the reductive amination of a 1,2,3,4-tetrahydroquinolin-4-one . The ketone at the C4 position can be reacted with an ammonia (B1221849) source or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to directly form the 4-aminomethyl derivative.

Furthermore, a 4-carboxy-1,2,3,4-tetrahydroquinoline can serve as a versatile precursor. The carboxylic acid can be converted to a primary amide, which can then undergo a Hofmann, Curtius, or Schmidt rearrangement to furnish the 4-aminomethyl group with the loss of one carbon atom. wikipedia.orgwikipedia.orgchem-station.commasterorganicchemistry.com

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.orgchem-station.com

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to the amine. organic-chemistry.orgwikipedia.orgnih.gov This method is known for its tolerance of a wide variety of functional groups and complete retention of stereochemistry. nih.gov

The Schmidt reaction involves the reaction of a carboxylic acid or a ketone with hydrazoic acid in the presence of a strong acid to yield an amine or an amide, respectively. tandfonline.comorganic-chemistry.orgwikipedia.orglibretexts.org

These rearrangement reactions provide reliable methods for the conversion of a carboxylic acid functional group into a primary amine, thus offering a pathway to 1,2,3,4-tetrahydroquinolin-4-ylmethanamine from a readily accessible precursor.

Functional Group Interconversions on Tetrahydroquinoline Scaffolds

Once the core tetrahydroquinoline scaffold is constructed, functional group interconversions (FGIs) offer a powerful strategy for structural diversification and the introduction of desired chemical handles. These transformations allow for the late-stage modification of tetrahydroquinoline derivatives, providing access to a wide array of analogs from common intermediates.

A common approach involves nucleophilic substitution reactions on activated tetrahydroquinoline rings. For example, a 2-chloro-tetrahydroquinoline-3-carbonitrile intermediate can be readily synthesized. nih.gov The chlorine atom at the C2 position serves as a leaving group, enabling substitution with various nucleophiles. Reaction with anthranilic acid can yield a more complex derivative, while treatment with thiourea (B124793) can introduce a mercapto group at the same position. nih.gov Another strategy involves the reduction of a nitro group on the aromatic ring, followed by cyclization and further reduction, which can be highly diastereoselective. nih.gov This sequence transforms the nitro group into an amino group that becomes part of the heterocyclic ring. nih.gov

The aminomethyl group in the target compound, 1,2,3,4-tetrahydroquinolin-4-ylmethanamine, can be conceptually derived from other functional groups. For instance, a nitrile or an azide group at the 4-position of the tetrahydroquinoline ring could be reduced to the primary amine. While direct examples for the specific target are not detailed, the synthesis of related 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been achieved via the aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines, a parallel strategy that highlights the utility of FGI in accessing aminomethyl-substituted N-heterocycles. nih.gov

Enantioselective Synthesis of Chiral 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine Derivatives

The creation of chiral tetrahydroquinolines is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is a significant challenge in modern organic synthesis. rsc.org Key strategies include asymmetric catalysis, biocatalysis, and diastereoselective methods.

Asymmetric catalysis is one of the most powerful tools for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The direct asymmetric hydrogenation of prochiral quinolines is a highly effective methodology for preparing chiral tetrahydroquinolines. rsc.orgacs.org

Various transition-metal catalysts have been developed for this purpose. Iridium-based catalysts, in particular, have shown great promise. For instance, an Ir-catalyzed asymmetric hydrogenation of quinolines has been developed where both enantiomers of the chiral tetrahydroquinoline products can be obtained simply by adjusting the reaction solvent. acs.org Using a toluene/dioxane solvent system can produce the (R)-enantiomer with up to 98% enantiomeric excess (ee), while switching to ethanol (B145695) can yield the (S)-enantiomer with up to 94% ee. acs.org This solvent-dependent enantiodivergence provides a highly efficient and flexible route to either enantiomer from the same catalyst. acs.org

Organocatalysis, which uses small, chiral organic molecules as catalysts, has also emerged as a viable strategy. thieme-connect.comresearchgate.net Chiral phosphoric acids have been used as catalysts in asymmetric transfer hydrogenation reactions. dicp.ac.cn Furthermore, supramolecular organocatalysis, employing catalysts like quinidine-NH-thiourea, has been used for the asymmetric Michael reaction of ketones with nitrovinylbenzenes, which, after reductive amination, furnishes medicinally important syn-2,4-disubstituted tetrahydroquinolines with high yields and enantioselectivities. rsc.org

| Catalyst System | Reaction Type | Substrate Type | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Ir-SpiroPAP | Asymmetric Hydrogenation | 4-Substituted Quinolines | Solvent-dependent enantiodivergence | Up to 99% | Up to 98% | acs.org |

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | 2-Aminochalcones (in situ cyclization) | One-pot cascade reaction | High | Excellent | dicp.ac.cn |

| Quinidine-NH-thiourea / L-phenylalanine | Asymmetric Michael Reaction | Nitrovinylbenzenes & Ketones | Supramolecular organocatalysis | High | High | rsc.org |

| [Fe(III)(F20TPP)Cl] | Intramolecular C-H Insertion | N-Aryl Azides | Metal-mediated heterocyclization | 72-81% | N/A | nih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages such as high efficiency, environmental benignity, and exceptional chemo-, regio-, and stereoselectivity. taylorfrancis.com This approach is increasingly used for the synthesis of chiral tetrahydroquinolines.

A chemo-enzymatic strategy combining biocatalysis with traditional chemical reactions provides an effective route to chiral 3-substituted tetrahydroquinolines. rsc.org This method employs a one-pot cascade using an ene reductase (ERED) and an imine reductase (IRED) to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity (97% to >99% ee). rsc.org The resulting amine can then be cyclized using a Buchwald–Hartwig reaction to form the desired tetrahydroquinoline. rsc.org

Another powerful biocatalytic method is deracemization, which converts a racemic mixture into a single enantiomer. The flavin-dependent enzyme cyclohexylamine (B46788) oxidase has been used for the preparative-scale deracemization of racemic 2-substituted tetrahydroquinolines, demonstrating the potential of this strategy for producing high-value, enantioenriched compounds. whiterose.ac.uk

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, aiming to control the relative configuration between them. Several highly diastereoselective methods for synthesizing tetrahydroquinoline derivatives have been developed.

One notable method is the [4+2] annulation (or cycloaddition) reaction. A DBU-mediated, catalyst-free [4+2] annulation between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes proceeds with excellent diastereoselectivity (>20:1 dr) to produce a variety of 4-aryl-substituted tetrahydroquinolines in high yields. frontiersin.orgnih.gov Similarly, a cascade reaction involving in situ generated p-quinone methides and nitroalkenes also provides access to 4-aryl-substituted tetrahydroquinolines with high diastereoselectivity. acs.org

Multicomponent reactions (MCRs) offer another efficient way to construct complex molecules with high stereocontrol in a single step. A multicomponent protocol involving an isocyanide, an allenoate, and a 2-aminochalcone has been developed to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. acs.org Domino reactions, where a sequence of reactions occurs without isolating intermediates, have also proven valuable. For example, the reduction of a 2-nitroarylketone can trigger a cascade of intramolecular cyclization and further reduction, leading to tetrahydroquinolines with a cis relationship between substituents, demonstrating high diastereoselectivity. nih.gov

| Method | Reactants | Key Features | Yield | Diastereomeric Ratio (dr) | Reference |

| [4+2] Annulation | p-Quinone Methides & Cyanoalkenes | DBU-mediated, catalyst-free | Up to 96% | >20:1 | frontiersin.orgnih.gov |

| [4+2] Annulation | p-Quinone Methides & Nitroalkenes | MnO2 oxidant, cascade reaction | Good | Excellent | acs.org |

| Multicomponent Reaction | Isocyanide, Allenoate, 2-Aminochalcone | Assembles polycyclic fused THQs | Good | Excellent | acs.org |

| Domino Reaction | 2-Nitroarylketones | Reduction-reductive amination cascade | 93-98% | High (cis selective) | nih.gov |

Library Synthesis Approaches for Tetrahydroquinoline Derivatives

The synthesis of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery. Library synthesis approaches for tetrahydroquinoline derivatives aim to generate molecular diversity around this important scaffold.

Solid-phase synthesis is a powerful technique for library generation. A practical synthesis of an enantiomerically pure tetrahydroquinoline scaffold has been developed specifically for the solid-phase library synthesis of natural-product-like derivatives. acs.org This allows for the systematic modification of the core structure to rapidly generate a large number of distinct compounds.

Domino reactions and multicomponent reactions are also well-suited for library synthesis due to their efficiency and ability to build complexity in a single step. nih.govrsc.org By varying the starting materials in these reactions, diverse libraries of tetrahydroquinolines can be generated. For instance, a one-pot, four-component reaction has been reported for the enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs, a strategy whose principles can be extended to tetrahydroquinolines to create libraries of chiral compounds. rsc.org These approaches are highly atom-economical and align with the principles of green chemistry, making them attractive for generating diverse collections of molecules for biological screening. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding mode of ligands to the active site of a protein. For derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, molecular docking has been instrumental in elucidating their interactions with various biological targets.

One notable application is in the design of inhibitors for Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. mdpi.com In a study focused on tetrahydroquinoline-based LSD1 inhibitors, molecular docking was employed to predict the binding poses of newly designed compounds. The results indicated that these derivatives could effectively occupy the active site of LSD1, forming crucial interactions with key amino acid residues. For instance, the docking results for a series of designed derivatives showed higher scores than the template molecule, suggesting enhanced binding affinity. mdpi.com

The insights gained from these docking studies are crucial for structure-based drug design, allowing for the optimization of ligand-target interactions to improve potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is particularly useful for assessing the conformational stability of ligand-protein complexes and for refining the binding poses obtained from molecular docking.

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| D1 | -55.29 |

| D4 | -43.93 |

| Z17 | -30.09 |

| 18x (template) | -29.45 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 40 tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.com This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to develop predictive models. The resulting models demonstrated good statistical and predictive properties, indicating their reliability for guiding the design of new inhibitors. mdpi.com The contour maps generated from these models provided a visual representation of the structural features that are favorable or unfavorable for biological activity, offering valuable guidance for the structural modification of the tetrahydroquinoline scaffold.

| Model | q² | R²pred |

|---|---|---|

| CoMFA | 0.778 | 0.709 |

| CoMSIA | 0.764 | 0.713 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can then be used as queries for virtual screening of large chemical databases to identify novel compounds with the desired activity.

This approach has been successfully applied to discover novel tetrahydroquinoline-based activators of pyruvate kinase isozyme M2 (PKM2), a key enzyme in cancer metabolism. A structure-based pharmacophore model was developed and used in a hybrid virtual screening protocol, which also included docking-based screening. This strategy led to the identification of several tetrahydroquinoline derivatives as potential PKM2 activators. Subsequent experimental validation confirmed the antitumor activity of one of the hit compounds, demonstrating the effectiveness of this computational approach in identifying novel bioactive molecules based on the tetrahydroquinoline scaffold.

Pharmacological Investigations and Target Engagement in Pre Clinical Research

Identification of Molecular Targets for Tetrahydroquinoline Derivatives

Research has identified several molecular targets for tetrahydroquinoline derivatives, highlighting their diverse pharmacological reach. A key area of investigation has been G-protein coupled receptors (GPCRs), with specific attention on melatonin receptors (MT1 and MT2) and the G Protein-coupled Estrogen Receptor (GPER). nih.govnih.gov The tetrahydroquinoline ring has been successfully employed as a versatile scaffold for developing potent ligands for these receptors. researchgate.netnih.gov

In the realm of enzymes, tetrahydroquinoline derivatives have been shown to interact with and inhibit several critical targets. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the palliative treatment of Alzheimer's disease. nih.gov Additionally, bacterial type II topoisomerases, such as DNA gyrase and Topoisomerase IV, have been identified as targets for the antibacterial activity of certain tricyclic tetrahydroquinoline compounds. researchgate.net Another significant enzyme target is the Plasmodium falciparum translation elongation factor 2 (PfeEF2), which is implicated in the antimalarial action of some derivatives. nih.gov

Receptor Binding and Functional Assays (e.g., Melatonin Receptors, GPCRs, Enzymes)

The tetrahydroquinoline scaffold has proven to be a particularly fruitful starting point for the development of high-affinity melatonin receptor ligands. nih.gov By designing conformationally constrained analogs of known flexible ligands, researchers have developed potent partial and full agonists, particularly for the MT2 receptor. researchgate.netacs.org

Functional assays, such as the GTPγS binding assay, have been instrumental in characterizing the activity of these compounds. For instance, structural optimization of a 2-acylaminomethyl-tetrahydroquinoline series led to the discovery of a full agonist with picomolar binding affinity for the MT2 receptor and over 10,000-fold selectivity compared to the MT1 receptor. acs.org In another context, tetrahydroquinoline derivatives have been investigated as ligands for the G Protein-coupled Estrogen Receptor (GPER), with in silico docking and molecular dynamics simulations exploring their binding modes. nih.gov Subsequent in vitro assays confirmed that certain derivatives could inhibit the proliferation of breast cancer cell lines. nih.gov

| Compound Class | Target Receptor | Binding Affinity (Ki) | Functional Activity |

| 3-Acylamino-THQs | Melatonin MT2 | Sub-nanomolar | Partial Agonist |

| 2-Acylaminomethyl-THQs | Melatonin MT2 | 0.001 nM (for UCM1014) | Full Agonist |

| Carboxyl-THQs | GPER | Not specified | Antiproliferative |

Modulation of Enzyme Activity (e.g., Semicarbazide-Sensitive Amine Oxidase (SSAO), Cytochrome P450 Enzymes)

Aminomethyl tetrahydroquinoline derivatives have been specifically synthesized and identified as inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). semanticscholar.orgresearchgate.net SSAO is a copper-containing amine oxidase involved in the oxidative deamination of primary amines, and its inhibition has therapeutic potential in conditions like inflammation and diabetes. semanticscholar.org In vitro tests on rat aorta microsomal fractions have confirmed the SSAO inhibitory activity of these synthesized tetrahydroquinoline derivatives. semanticscholar.orgresearchgate.net

While direct, extensive studies on the interaction of 1,2,3,4-tetrahydroquinolin-4-ylmethanamine with Cytochrome P450 enzymes are not widely reported, related research on tetrahydroisoquinoline-based antitubercular agents has involved microsomal clearance assays. nih.gov Such studies provide an indirect assessment of metabolic stability and potential interactions with metabolic enzyme systems like Cytochrome P450s. nih.gov

Pre-clinical Assessment of Biological Activities

The tetrahydroquinoline framework is a key feature in compounds with a broad spectrum of anti-infective properties.

Anti-bacterial: Tetrahydroquinoline derivatives have demonstrated activity against a range of pathogenic bacteria. researchgate.netmedicopublication.com Studies have shown efficacy against both Gram-positive organisms like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. medicopublication.comnih.gov The mechanism for some of these compounds involves the inhibition of bacterial type II topoisomerases. researchgate.net

Anti-malarial: A significant discovery in this area was the identification of a tetrahydroquinoline derivative from the Medicines for Malaria Venture (MMV) Pathogen Box. nih.gov This compound was found to be active against multiple life-cycle stages of Plasmodium parasites. nih.gov The mode of resistance was identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2), establishing it as a putative target. nih.gov Subsequent chemical exploration of this structural motif led to analogs with substantially improved antimalarial potency. nih.gov

Anti-tubercular: Several series of tetrahydroquinoline and related tetrahydroisoquinoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (M. tb). nih.govsaudijournals.com Some compounds have shown significant inhibitory activity in culture, with modest inhibition of the M. tb ATP synthase enzyme. nih.gov Screening using methods like the Microplate Alamar Blue Assay (MABA) has identified derivatives with notable antitubercular effects. saudijournals.com

| Activity | Organism | Compound Series | Potency (MIC / IC50) | Target |

| Anti-bacterial | Staphylococcus aureus | Quinoline-based hybrids | 2 µg/mL | Not specified |

| Anti-bacterial | Klebsiella pneumoniae | Tetrahydroquinolines | Inhibition observed | Not specified |

| Anti-malarial | Plasmodium falciparum | THQ Hit (MMV692140) | Potent | PfeEF2 |

| Anti-malarial | Plasmodium falciparum | Optimized THQ Analog | 30-fold improvement | PfeEF2 |

| Anti-tubercular | Mycobacterium tuberculosis | Substituted THQs | 6.25 µg/mL | Not specified |

| Anti-tubercular | Mycobacterium tuberculosis | Tetrahydroisoquinolines | Modest | ATP Synthase |

As previously noted, the tetrahydroquinoline scaffold has been exceptionally valuable in developing ligands that modulate the neurological system, primarily through action at melatonin receptors. researchgate.netnih.gov By constraining the flexible side chain of known ligands into a tetrahydroquinoline ring, researchers have created highly potent and selective agonists for the MT2 receptor. acs.org This work has led to the development of compounds that are considered among the most potent MT2-selective full agonists discovered to date, representing a significant advancement in the modulation of the melatoninergic system. acs.org The related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has also been studied for its neuroprotective properties. nih.gov

Beyond their well-established roles, tetrahydroquinoline derivatives are being investigated for other biological activities. The inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) by aminomethyl tetrahydroquinolines points to their potential therapeutic value in treating inflammation, diabetes, and ocular diseases. semanticscholar.org Furthermore, certain hybrid compounds incorporating the tetrahydroquinoline structure have shown significant potency as inhibitors of acetylcholinesterase (AChE), suggesting a potential application in managing neurodegenerative conditions like Alzheimer's disease. nih.gov

Medicinal Chemistry Strategies and Drug Discovery Contributions

Role of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine as a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its recurring presence in a multitude of natural products and synthetic pharmaceutical agents that exhibit a broad spectrum of biological activities. nih.gov The inherent three-dimensional structure and synthetic accessibility of the tetrahydroquinoline core allow it to serve as a versatile template for interacting with a wide range of biological targets. researchgate.net

The 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine variant is a prime exemplar of this scaffold, incorporating a flexible aminomethyl side chain at the C4 position. This functional group provides a crucial point for modification and interaction with biological receptors, particularly through hydrogen bonding and salt bridge formation. The scaffold's prevalence in compounds targeting diverse diseases underscores its importance. For instance, derivatives of the tetrahydroquinoline core have been investigated for applications including antiarrhythmic, schistosomicidal, antiviral, and antimalarial agents. nih.gov The adaptability of this scaffold makes it a valuable starting point for developing new therapeutic agents.

Table 1: Examples of Bioactive Compounds Featuring the Tetrahydroquinoline Core

| Compound Name | Therapeutic Area/Activity |

| Nicainoprol (B1678734) | Antiarrhythmic |

| Oxamniquine | Schistosomicide |

| Virantmycin | Antiviral, Antifungal |

| HIV Treatment Candidate (9) | Antiviral (HIV) |

| Alzheimer's Disease Agent (10) | Neuroprotective |

| Antimalarial Agent (11) | Antimalarial |

Data sourced from scientific literature. nih.gov

Lead Optimization and Design of Novel Analogs

Lead optimization is a critical phase in drug discovery aimed at enhancing the "drug-like" properties of a promising compound, or "lead." wuxiapptec.com This iterative process involves synthesizing and testing new analogs to improve characteristics such as potency, selectivity, solubility, metabolic stability, and oral bioavailability. wuxiapptec.comyoutube.com For a lead compound containing the 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine core, medicinal chemists employ various strategies to create novel analogs.

The process typically begins with establishing a Structure-Activity Relationship (SAR), which correlates changes in a molecule's structure with its biological effects. wuxiapptec.com Key modification points on the 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine scaffold include:

The Aromatic Ring: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) to probe electronic and steric effects.

The Nitrogen Atom (N1): Alkylation or acylation to modify basicity, lipophilicity, and potential interactions with targets.

The Methylene Bridge and Amino Group (C4): Altering the linker length or substituting the primary amine to explore different binding modes.

For example, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were designed and synthesized to act as potent inhibitors of NF-κB transcriptional activity, a key target in inflammation and cancer. nih.gov By systematically modifying the scaffold, researchers identified analogs with significantly enhanced cytotoxicity against various human cancer cell lines. nih.gov

Strategies for Enhancing Selectivity and Potency

Achieving high potency and selectivity is a primary goal of lead optimization, ensuring that a drug candidate interacts strongly with its intended target while minimizing off-target effects. nih.gov For derivatives of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine, several strategies are employed:

Conformational Constraint: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation that is optimal for binding to the target receptor. This can reduce the entropic penalty of binding and enhance both potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's interaction with its target and improve its pharmacokinetic profile. For instance, a tetrazole group is often used as a bioisostere for a carboxylic acid to improve metabolic stability and lipophilicity. beilstein-journals.org

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design analogs that fit precisely into the binding site. nih.gov This rational design approach can rapidly lead to the discovery of highly potent and selective compounds.

In the development of dopamine (B1211576) D3 receptor ligands, for example, derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold were systematically modified. nih.gov Changes to the arylamide moiety and the core heterocyclic structure led to compounds with affinities in the low nanomolar range and significantly improved selectivity for the D3 receptor over the D2 subtype. nih.gov A similar strategic approach is applicable to the 1,2,3,4-tetrahydroquinoline core.

Application as Building Blocks in Complex Molecule Synthesis

Beyond its direct use in drug analogs, 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine and its derivatives are valuable building blocks in synthetic organic chemistry. enamine.net Their inherent structure and functional groups can be incorporated into larger, more complex molecules, including natural products and advanced pharmaceutical agents.

The tetrahydroquinoline moiety can be synthesized through various methods, such as the Povarov reaction (a three-component imino Diels-Alder reaction), which allows for the rapid assembly of substituted tetrahydroquinolines. researchgate.net These structures can then serve as key intermediates. For example, novel spiro-tetrahydroquinolines have been stereoselectively synthesized using a keto-sugar as a building block in a one-pot reaction, demonstrating the utility of the core in creating complex, bioactive compounds. nih.govresearchgate.net The ability to functionalize the tetrahydroquinoline at the C4 position makes it particularly useful for late-stage modification, allowing for the installation of this scaffold into existing complex molecules to alter their properties. bohrium.com

Table 2: Synthetic Reactions for Tetrahydroquinoline Assembly

| Reaction Type | Description | Key Features |

| Domino Reactions | Multi-step transformations in a single operation without isolating intermediates. | High atom economy, efficiency, and access to unique substitution patterns. nih.gov |

| Povarov Reaction | An imino Diels-Alder cycloaddition between anilines, aldehydes, and an alkene. | Efficient one-pot synthesis of substituted tetrahydroquinolines. researchgate.net |

| Deprotonation-Functionalization | Direct functionalization at the C4 position using organolithiums. | Allows for late-stage installation of the scaffold into complex substrates. bohrium.com |

Development of Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or biological pathway in cells or organisms. nih.gov The development of high-quality chemical probes is essential for target validation in drug discovery. The 1,2,3,4-tetrahydroquinoline scaffold, due to its proven ability to be optimized for high potency and selectivity, is an attractive starting point for creating such probes.

To qualify as a chemical probe, a compound derived from 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine would need to meet stringent criteria, including:

High Potency: Typically with an in-cell IC50 or EC50 of less than 100 nM.

High Selectivity: Demonstrated activity against the intended target with minimal off-targets.

Cellular Activity: The ability to engage the target protein within a cellular context. chemicalprobes.org

By developing a potent and selective inhibitor based on the tetrahydroquinoline scaffold, researchers can create a valuable tool to investigate the biological roles of its target protein. For example, a highly selective BRD7/9 inhibitor was developed from a 1-methylquinolone scaffold, enabling the study of these specific bromodomain-containing proteins in cancer. scispace.com This illustrates the potential of quinoline-related structures to be fashioned into sophisticated biological tools.

Advanced Characterization Techniques in Conformational Analysis

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the structure and conformation of molecules in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in the context of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine, both ¹H and ¹³C NMR would be crucial.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the heterocyclic ring are highly sensitive to the ring's conformation. The tetrahydroquinoline ring can adopt several conformations, such as half-chair, boat, and sofa. The dihedral angles between adjacent protons, which can be estimated from the coupling constants using the Karplus equation, help in determining the dominant conformation. For instance, large vicinal coupling constants between axial-axial protons in a half-chair conformation would be expected.

Table 1: Predicted ¹H NMR Data for the Tetrahydroquinoline Ring of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine in a Half-Chair Conformation

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2ax | 2.8 - 3.2 | ddd | J(2ax, 2eq) ≈ 12-14, J(2ax, 3ax) ≈ 8-10, J(2ax, 3eq) ≈ 3-5 |

| H-2eq | 3.1 - 3.5 | ddd | J(2eq, 2ax) ≈ 12-14, J(2eq, 3ax) ≈ 3-5, J(2eq, 3eq) ≈ 2-4 |

| H-3ax | 1.6 - 2.0 | m | |

| H-3eq | 1.9 - 2.3 | m | |

| H-4 | 3.0 - 3.4 | m | |

| NH | 3.5 - 4.5 | br s |

Note: These are predicted values and can vary based on the solvent and substitution effects.

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts of the C-2, C-3, and C-4 carbons are indicative of the ring's puckering and the orientation of the substituents.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which can provide structural clues. For 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can reveal information about the stability of the ring system and the nature of the substituent. A common fragmentation pathway for tetrahydroquinolines involves the loss of substituents from the heterocyclic ring. For the title compound, a characteristic fragment would likely correspond to the loss of the aminomethyl group (-CH₂NH₂).

X-ray Crystallography of Tetrahydroquinoline Derivatives

Studies on various substituted 1,2,3,4-tetrahydroquinolines have shown that the heterocyclic ring commonly adopts a half-chair conformation . In this conformation, four of the atoms of the six-membered ring are nearly coplanar, while the other two are displaced on opposite sides of the plane. The specific puckering parameters can be influenced by the nature and position of the substituents.

For 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine, it is anticipated that the aminomethyl group at the C-4 position would preferentially occupy an equatorial position to minimize steric hindrance. This would result in a specific half-chair conformer being favored in the crystal lattice.

Table 2: Representative Crystallographic Data for a Substituted 1,2,3,4-Tetrahydroquinoline (B108954) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| β (°) | 105.2 |

Note: This data is illustrative and based on a representative substituted tetrahydroquinoline.

Intermolecular interactions, such as hydrogen bonding involving the N-H of the ring and the amino group of the substituent, as well as π-π stacking of the aromatic rings, would play a crucial role in the crystal packing.

Theoretical Conformational Analysis Methodologies

In the absence of direct experimental data for the specific conformers of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine, computational methods are invaluable for predicting its conformational preferences. These theoretical methodologies can provide detailed information on the geometries, relative energies, and interconversion barriers of different conformers.

Quantum chemical calculations , such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to explore the potential energy surface of molecules. For the parent 1,2,3,4-tetrahydroquinoline, these calculations have identified several stable conformers, including different half-chair and boat forms. The global minimum energy conformer is typically a half-chair.

For 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine, theoretical studies would involve:

Conformational Search: Systematically or stochastically exploring different possible arrangements of the atoms to identify all low-energy conformers.

Geometry Optimization: Determining the precise geometry of each conformer at a high level of theory.

Energy Calculations: Calculating the relative energies of the conformers to predict their populations at a given temperature.

Vibrational Frequency Analysis: Confirming that the optimized structures correspond to true energy minima and calculating thermodynamic properties.

Table 3: Theoretically Predicted Relative Energies of 1,2,3,4-Tetrahydroquinoline Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Half-Chair (axial NH) | C₁ | 0.00 |

| Half-Chair (equatorial NH) | C₁ | 0.5 - 1.0 |

| Boat | C₁ | > 2.0 |

Note: These are generalized values for the parent tetrahydroquinoline ring. The presence of the aminomethyl group at C-4 in 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine will influence these relative energies.

These theoretical models can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation. The combination of these advanced characterization techniques provides a powerful and comprehensive approach to understanding the conformational behavior of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Diversification

The generation of diverse libraries of 1,2,3,4-tetrahydroquinoline (B108954) derivatives is crucial for exploring their full therapeutic potential. Future research is focused on developing more efficient, versatile, and environmentally friendly synthetic methods. A key area of interest is the use of domino reactions, also known as tandem or cascade reactions, which allow for the construction of complex molecules in a single operation without isolating intermediates. nih.govmdpi.com These methods offer high atom economy and efficiency, making them ideal for generating large numbers of analogs. nih.gov

Another promising approach is the continued development of multi-component reactions, such as the Povarov reaction (an imino Diels-Alder reaction), which can be used to synthesize substituted tetrahydroquinolines in a one-pot procedure. researchgate.net Researchers are exploring the use of various catalysts and reaction media, including aqueous environments, to enhance the scope and sustainability of these reactions. researchgate.net Furthermore, metal-mediated processes, including those involving iron or palladium catalysts, are being investigated to facilitate novel cyclization strategies and C-H insertion reactions, providing access to unique substitution patterns that are difficult to achieve through traditional methods. nih.govmdpi.com

| Synthetic Strategy | Description | Advantages |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without adding new reagents. nih.gov | High efficiency, atom economy, reduced waste, operational simplicity. nih.gov |

| Povarov Reaction | A three-component imino Diels-Alder cycloaddition involving anilines, aldehydes, and alkenes. researchgate.netnih.gov | One-pot synthesis, good yields, direct preparation from natural oils like anise essential oil. researchgate.net |

| Metal-Mediated Cyclization | Use of metal catalysts (e.g., Iron, Palladium) to promote intramolecular cyclization. nih.gov | Access to unique derivatives, one-step routes to complex structures. nih.gov |

| Catalytic Reduction | Reduction of a nitro group followed by cyclization and further reduction to yield the final structure. nih.gov | High diastereoselectivity, potential for N-alkylation in the same step. nih.gov |

Exploration of New Pharmacological Targets

While the 1,2,3,4-tetrahydroquinoline scaffold is known for its anticancer properties, researchers are actively exploring its potential against a range of new pharmacological targets. researchgate.net This expansion promises to address unmet needs in various disease areas.

One significant new target is the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), which is considered an attractive therapeutic target for prostate cancer. nih.gov Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as novel RORγ inverse agonists, effectively inhibiting its transcriptional activity and suppressing tumor growth in preclinical models. nih.gov Another target in oncology is the mammalian target of rapamycin (mTOR), a crucial protein in cancer cell growth and survival. nih.gov Morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective inhibitory activity against mTOR, demonstrating potential as future treatments for lung and breast cancer. nih.gov

Beyond cancer, the scaffold is being investigated for other applications. Researchers have identified derivatives with neurotropic properties, suggesting a role in treating neurodegenerative disorders. nih.gov Additionally, certain analogs have shown potent in vitro activity against the influenza A virus by inhibiting the PAN endonuclease, a target that is highly conserved across different viral strains. nih.gov

| Pharmacological Target | Therapeutic Area | Mechanism of Action |

| RORγ (Retinoic acid receptor-related orphan receptor γ) | Prostate Cancer | Inverse agonism, inhibiting RORγ transcriptional activity. nih.gov |

| mTOR (mammalian target of rapamycin) | Lung and Breast Cancer | Inhibition of the mTOR protein, blocking cancer cell growth and survival. nih.gov |

| PAN Endonuclease | Influenza | Inhibition of a key viral enzyme, preventing replication. nih.gov |

| LSD1 (Lysine-specific demethylase 1) | Cancer | Reversible inhibition of the LSD1 enzyme. mdpi.com |

| Tubulin | Cancer | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 1,2,3,4-tetrahydroquinoline-based drugs. nih.govnih.gov These computational tools can process vast amounts of data to identify promising candidates, predict their properties, and generate entirely new molecular structures, thereby accelerating the drug development pipeline. nih.govmdpi.com

One key application is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. mdpi.com By analyzing a set of known tetrahydroquinoline inhibitors, these models can identify the key structural features responsible for biological activity. This information provides guidance for designing new derivatives with enhanced potency. mdpi.com For instance, 3D-QSAR has been used to design novel Lysine-specific demethylase 1 (LSD1) inhibitors based on the tetrahydroquinoline scaffold. mdpi.com

| AI/ML Application | Description | Impact on Drug Design |

| 3D-QSAR Modeling | Develops models that correlate the 3D structure of molecules with their biological activity. mdpi.com | Guides the design of more potent compounds by identifying key structural requirements for activity. mdpi.com |

| High-Throughput Virtual Screening (HTVS) | Uses ML algorithms to rapidly screen large libraries of virtual compounds to identify potential hits. nih.govnih.gov | Increases the success rate of hit identification and reduces the time and cost of initial screening. nih.gov |

| De Novo Design | Employs generative models to create novel molecular structures with desired properties. nih.govslideshare.net | Promotes innovation by designing molecules not present in existing databases. slideshare.net |

| ADMET Prediction | Uses ML models to predict the pharmacokinetic and toxicity profiles of candidate molecules. mdpi.comspringernature.com | Allows for early-stage filtering of compounds with unfavorable properties, reducing late-stage failures. mdpi.com |

Expanding the Scope of Biological Applications

The inherent versatility of the 1,2,3,4-tetrahydroquinoline scaffold is driving the expansion of its biological applications into new therapeutic fields. While its role in oncology is well-established, current research is revealing its potential to combat infectious diseases, inflammatory conditions, and neurological disorders. nih.govresearchgate.netnih.gov

The scaffold is proving to be a valuable framework for developing novel antiviral agents. nih.govnih.gov For example, tetrahydroisoquinoline-based compounds, structurally related to tetrahydroquinolines, have been shown to efficiently inhibit SARS-CoV-2 infection in vitro. nih.gov This suggests that the broader quinoline (B57606) family of structures could serve as a platform for creating drugs against a spectrum of viruses. Similarly, derivatives have been identified with antitubercular activity, offering a potential new avenue for treating tuberculosis. nih.gov

The neurotropic effects of certain tetrahydroquinoline compounds open up possibilities for treating conditions related to the central nervous system. nih.gov The ability to modulate neurogenesis could be beneficial for neurodegenerative diseases. nih.gov Additionally, the synthesis of hybrid molecules, such as combining the tetrahydroquinoline core with a known anti-inflammatory drug like ibuprofen, is being explored to create new agents with potentially synergistic or enhanced anti-inflammatory and anti-arthritic activities. mdpi.com This expansion beyond single-target applications highlights the significant potential for developing multi-functional therapeutics based on this adaptable chemical structure. nih.gov

Q & A

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine and its derivatives?

The synthesis typically involves multi-step organic reactions, including reductive amination and cyclization. For example:

- Reductive Amination : LiAlH4 in THF reduces intermediates like 3,4-dihydroquinolin-2(1H)-ones to yield tetrahydroquinoline derivatives .

- Cyclization with Acryloyl Derivatives : Aromatic amines react with acryloyl chloride derivatives (e.g., N,N-dimethylacrylamide) under acidic conditions to form tetrahydroquinolin-4-ones, which are further functionalized .

- Stereoselective Synthesis : Chiral resolution of racemic mixtures via diastereomeric salt formation using tartaric acid derivatives ensures enantiopurity .

Q. How is the structural characterization of 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine performed?

Key analytical techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the bicyclic structure and substituent positions (e.g., aminomethyl group at C4) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity (e.g., [M+H]<sup>+</sup> peaks for C9H14Cl2N2 at m/z 221.12) .

- Polarimetry : Determines enantiomeric excess for chiral derivatives (e.g., (S)-enantiomers with specific rotation values) .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, general protocols for similar amines include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335 precaution) .

- Storage : Under inert atmosphere (e.g., N2) at room temperature to prevent degradation .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of tetrahydroquinoline derivatives?

- Chiral Chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases separates enantiomers .

- Diastereomeric Salt Formation : Reacting racemic mixtures with chiral resolving agents (e.g., L-tartaric acid) yields diastereomers with distinct solubility for crystallization .

- Asymmetric Catalysis : Catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) achieves stereocontrol during synthesis .

Q. How can contradictory biological activity data for this compound be analyzed?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl or ethyl groups) to assess impact on target binding .

- In Vitro vs. In Vivo Models : Discrepancies may arise due to metabolic stability differences. Use hepatocyte assays to evaluate cytochrome P450 interactions .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity (e.g., kinase or GPCR targets) .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .

- Quantum Mechanical (QM) Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate pKa and solubility .

- ADMET Prediction Tools : Software like Schrödinger’s QikProp evaluates absorption, distribution, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.